

Technical Guide: N-(3-aminophenyl)butanamide (CAS 93469-29-5)

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Compound of Interest

Compound Name: *N*-(3-aminophenyl)butanamide

Cat. No.: B091370

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminophenyl)butanamide is an organic compound featuring a butanamide group attached to an aniline backbone.^{[1][2]} Its chemical structure, containing both an amide and an aromatic amine, makes it a molecule of interest for potential applications in medicinal chemistry and drug development. The presence of the amino group suggests possible biological activity, and the overall structure allows for further chemical modifications.^[1] This technical guide provides a summary of the available physicochemical data, a putative synthesis protocol, and an overview of its potential, though not extensively documented, biological activities. The experimental protocols and signaling pathways described herein are based on established methodologies for similar compounds and activities and should be adapted and validated for specific research purposes.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of **N-(3-aminophenyl)butanamide** is presented in Table 1.

Table 1: Physicochemical Properties of **N-(3-aminophenyl)butanamide**

Property	Value	Source
CAS Number	93469-29-5	[1][2]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[1][2]
Molecular Weight	178.23 g/mol	[2]
IUPAC Name	N-(3-aminophenyl)butanamide	Chemchart
Synonyms	m-butyrylaminoaniline, 3-butyrylaminoaniline, N-(3-aminophenyl)butyramine	NINGBO INNO PHARMCHEM CO.,LTD.
Boiling Point	398 °C at 760 mmHg (Predicted)	NINGBO INNO PHARMCHEM CO.,LTD.
Flash Point	194.5 °C (Predicted)	NINGBO INNO PHARMCHEM CO.,LTD.
Density	1.129 g/cm ³ (Predicted)	NINGBO INNO PHARMCHEM CO.,LTD.
SMILES	<chem>CCCC(=O)Nc1cccc(N)c1</chem>	CymitQuimica
InChI	InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13)	CymitQuimica

Synthesis

A potential synthetic route for **N-(3-aminophenyl)butanamide** is the Schotten-Baumann reaction, which involves the acylation of an amine.[3]

Experimental Protocol: Synthesis of N-(3-aminophenyl)butanamide

Materials:

- m-Phenylenediamine

- Butyryl chloride
- A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)
- An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
- Standard laboratory glassware and purification apparatus (e.g., for extraction and chromatography)

Procedure:

- Dissolve m-phenylenediamine in the chosen solvent in a reaction flask.
- Cool the solution in an ice bath.
- Slowly add butyryl chloride to the cooled solution, ensuring the temperature remains low.
- Add the base to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- If using an organic solvent, separate the organic layer. If using a biphasic system, extract the aqueous layer with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **N-(3-aminophenyl)butanamide**.

Note: This is a generalized protocol. The specific conditions, such as solvent, base, temperature, and reaction time, would need to be optimized for this particular synthesis.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **N-(3-aminophenyl)butanamide**.

Potential Biological Activities and Experimental Protocols

While detailed peer-reviewed studies on the biological activities of **N-(3-aminophenyl)butanamide** are limited, some chemical suppliers suggest its involvement in modulating the actin cytoskeleton and inhibiting platelet activation. The following sections provide generalized protocols for investigating these potential activities.

Modulation of Actin Dynamics

N-(3-aminophenyl)butanamide has been described as a modulator of the actin filament.^[4] This could involve effects on actin polymerization or depolymerization.

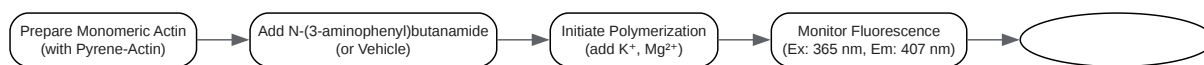
This protocol is based on the widely used pyrene-actin fluorescence assay.

Materials:

- Monomeric actin (unlabeled and pyrene-labeled)
- Polymerization-inducing buffer (e.g., containing KCl and MgCl₂)
- **N-(3-aminophenyl)butanamide** stock solution (in a suitable solvent like DMSO)
- Fluorescence spectrophotometer

Procedure:

- Prepare a solution of monomeric actin containing a small percentage (e.g., 5-10%) of pyrene-labeled actin.
- Aliquot the actin solution into the wells of a microplate.
- Add varying concentrations of **N-(3-aminophenyl)butanamide** (or vehicle control) to the wells.
- Initiate actin polymerization by adding the polymerization-inducing buffer.
- Immediately begin monitoring the fluorescence intensity over time (excitation ~365 nm, emission ~407 nm). An increase in fluorescence corresponds to the incorporation of pyrene-actin monomers into filaments.
- Analyze the kinetic curves to determine the effect of the compound on the lag phase, elongation rate, and steady-state fluorescence.



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Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Inhibition of Platelet Activation

N-(3-aminophenyl)butanamide is also suggested to inhibit platelet activation and thrombin receptor activity.^[4] This can be investigated using platelet aggregometry.

This protocol is based on light transmission aggregometry (LTA).

Materials:

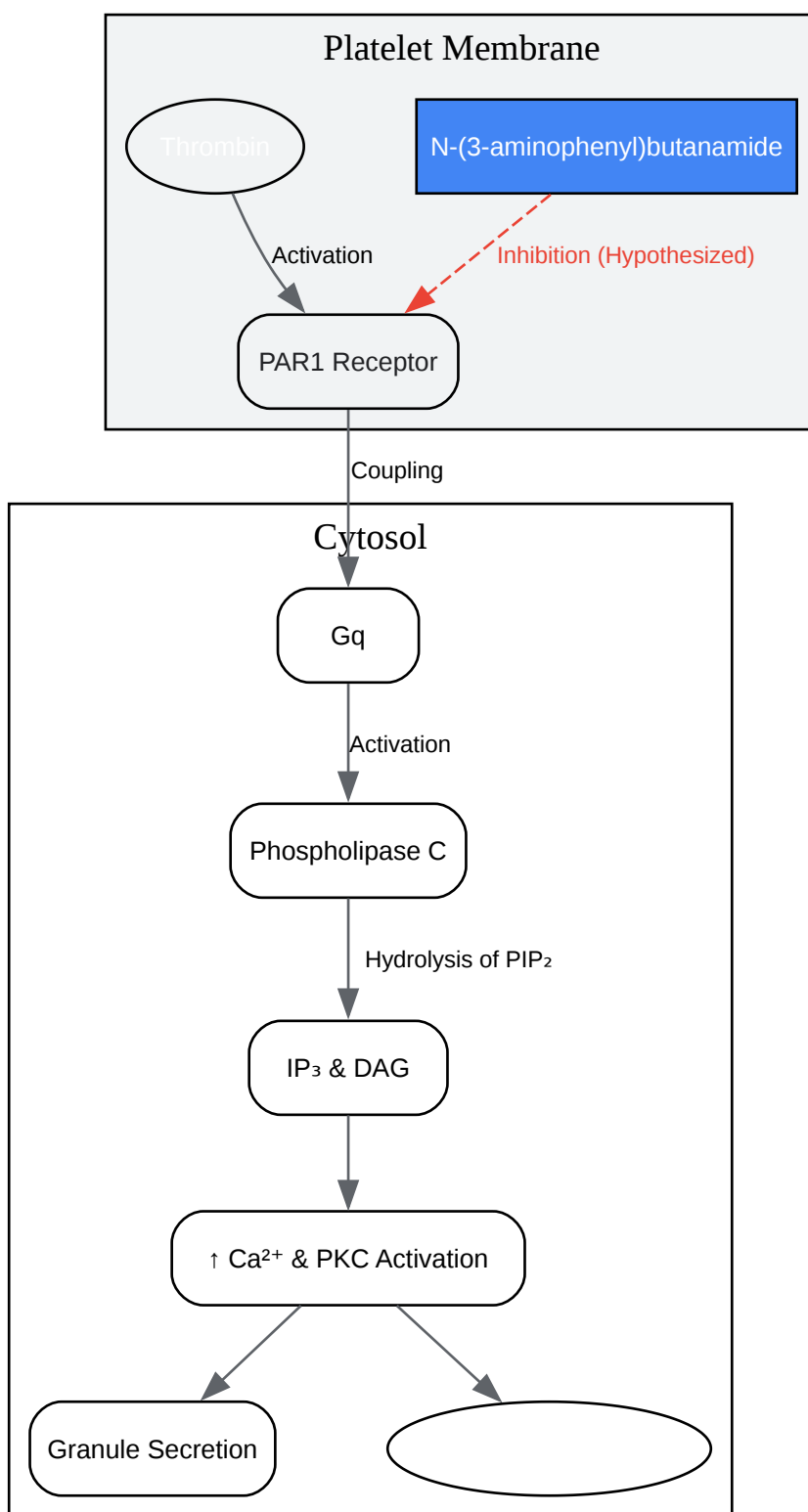
- Freshly drawn human blood (anticoagulated with sodium citrate)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Platelet agonist (e.g., thrombin, ADP, collagen)

- **N-(3-aminophenyl)butanamide** stock solution
- Light transmission aggregometer

Procedure:

- Prepare PRP and PPP from the blood sample by differential centrifugation.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-incubate a sample of PRP with a known concentration of **N-(3-aminophenyl)butanamide** (or vehicle control) at 37°C for a short period.
- Add a platelet agonist (e.g., thrombin) to the PRP sample to induce aggregation.
- Record the change in light transmission over time. A decrease in turbidity (increase in light transmission) indicates platelet aggregation.
- Determine the percentage of aggregation and compare the results from compound-treated samples to the control.

The following diagram illustrates the general signaling pathway of thrombin-induced platelet activation, highlighting a potential point of inhibition by **N-(3-aminophenyl)butanamide**.



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Caption: Hypothetical inhibition of thrombin-induced platelet activation by **N-(3-aminophenyl)butanamide**.

Conclusion

N-(3-aminophenyl)butanamide is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its physicochemical properties are partially characterized, its biological activities, particularly its effects on the actin cytoskeleton and platelet function, require rigorous scientific validation through dedicated studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and conduct such investigations. Further research is warranted to fully elucidate the pharmacological profile of this molecule.

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